N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide
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Overview
Description
N-{[5-(3-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}PROPANAMIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, a tetrazole ring, and a propanamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}PROPANAMIDE typically involves the reaction of 3-pyridylmethylamine with 5-(chloromethyl)-2H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-{[5-(3-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[5-(3-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide group but lack the tetrazole ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in the presence of the bromine atom and imidazo ring.
Uniqueness
N-{[5-(3-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}PROPANAMIDE is unique due to the presence of both the pyridine and tetrazole rings, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H12N6O |
---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
N-[(5-pyridin-3-yltetrazol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C10H12N6O/c1-2-9(17)12-7-16-14-10(13-15-16)8-4-3-5-11-6-8/h3-6H,2,7H2,1H3,(H,12,17) |
InChI Key |
PJFXRMSAIOBIQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCN1N=C(N=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
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